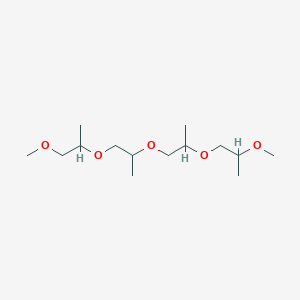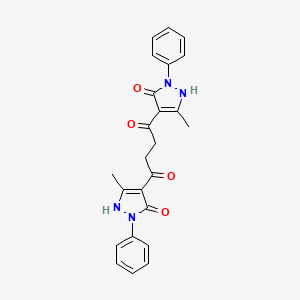![molecular formula C38H28N4O B14306880 N,N'-[1,3,4-Oxadiazole-2,5-diyldi(4,1-phenylene)]bis(N-phenylaniline) CAS No. 113940-83-3](/img/structure/B14306880.png)
N,N'-[1,3,4-Oxadiazole-2,5-diyldi(4,1-phenylene)]bis(N-phenylaniline)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis[4-(diphenylamino)phenyl]-1,3,4-oxadiazole is an organic compound known for its unique electronic properties. It is a derivative of oxadiazole, a heterocyclic compound containing an oxygen and nitrogen atom in a five-membered ring. The presence of diphenylamino groups enhances its electron-donating capabilities, making it a valuable material in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[4-(diphenylamino)phenyl]-1,3,4-oxadiazole typically involves the reaction of 4-(diphenylamino)benzohydrazide with an appropriate carboxylic acid derivative under dehydrating conditions. One common method includes the use of phosphorus oxychloride (POCl3) as a dehydrating agent, which facilitates the cyclization to form the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Bis[4-(diphenylamino)phenyl]-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit different electronic and photophysical properties.
Wissenschaftliche Forschungsanwendungen
2,5-Bis[4-(diphenylamino)phenyl]-1,3,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s fluorescent properties make it useful in bioimaging and as a probe in biological assays.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is employed in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent charge-transport properties
Wirkmechanismus
The mechanism by which 2,5-Bis[4-(diphenylamino)phenyl]-1,3,4-oxadiazole exerts its effects is primarily through its electronic properties. The compound can participate in charge transfer processes, which are crucial in its applications in OLEDs and other electronic devices. The diphenylamino groups act as electron donors, while the oxadiazole ring can accept electrons, facilitating efficient charge transport .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Bis[4-(diphenylamino)phenyl]anthraquinone: Another compound with similar electronic properties used in OLEDs.
2-(4-(diphenylamino)phenyl)-9H-thioxanthen-9-one-10,10-dioxide: Known for its thermally activated delayed fluorescence properties.
Uniqueness
2,5-Bis[4-(diphenylamino)phenyl]-1,3,4-oxadiazole is unique due to its specific combination of electron-donating diphenylamino groups and the electron-accepting oxadiazole ring. This combination results in excellent charge transport and photophysical properties, making it highly valuable in electronic and photonic applications .
Eigenschaften
CAS-Nummer |
113940-83-3 |
|---|---|
Molekularformel |
C38H28N4O |
Molekulargewicht |
556.7 g/mol |
IUPAC-Name |
N,N-diphenyl-4-[5-[4-(N-phenylanilino)phenyl]-1,3,4-oxadiazol-2-yl]aniline |
InChI |
InChI=1S/C38H28N4O/c1-5-13-31(14-6-1)41(32-15-7-2-8-16-32)35-25-21-29(22-26-35)37-39-40-38(43-37)30-23-27-36(28-24-30)42(33-17-9-3-10-18-33)34-19-11-4-12-20-34/h1-28H |
InChI-Schlüssel |
WQIKBGYJXJUQLR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=NN=C(O4)C5=CC=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2,2-Diphenylethenyl)-5-hexyl-5H-benzo[b]carbazole](/img/structure/B14306799.png)


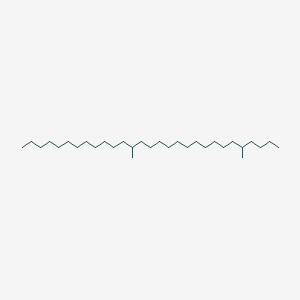
![N-Ethyl-N-{[(tributylstannyl)oxy]carbonyl}ethanamine](/img/structure/B14306833.png)

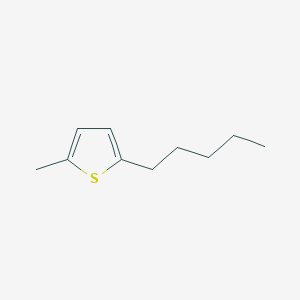
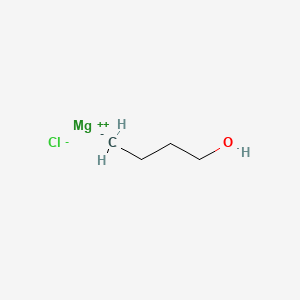
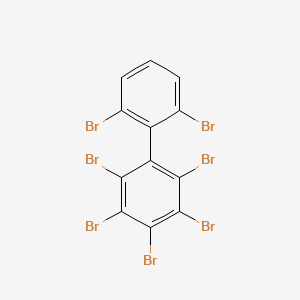
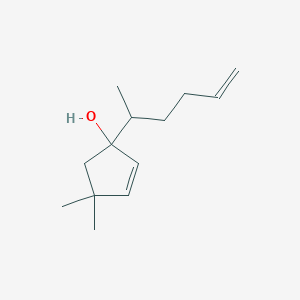
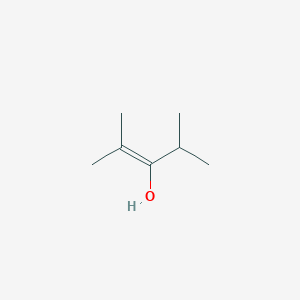
![1,3-Cyclohexanedione, 2-[3-(dimethylamino)-2-propenylidene]-](/img/structure/B14306870.png)
